An In-depth Technical Guide to the Chemical Properties of 3-bromo-2H-pyran-2-one
An In-depth Technical Guide to the Chemical Properties of 3-bromo-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-bromo-2H-pyran-2-one. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this versatile heterocyclic compound as a building block in organic synthesis.
Core Chemical and Physical Properties
3-bromo-2H-pyran-2-one, with the CAS number 19978-32-6, is a halogenated derivative of 2H-pyran-2-one.[1] The presence of the bromine atom significantly influences the electronic properties and reactivity of the pyranone ring, making it a highly valuable intermediate in synthetic organic chemistry.[1] It typically appears as a white to yellow solid.[2]
Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 19978-32-6 | [1][3] |
| Molecular Formula | C₅H₃BrO₂ | [3] |
| Molecular Weight | 174.98 g/mol | [1][3] |
| Melting Point | 64-66 °C | [3][4] |
| Boiling Point (Predicted) | 261.1 ± 33.0 °C | [3][4] |
| Density (Predicted) | 1.882 ± 0.06 g/cm³ | [3][4] |
| Appearance | White to yellow solid | [2] |
| InChI Key | UVMFAVNCKFUDRS-UHFFFAOYSA-N | [1] |
| SMILES | C1=COC(=O)C(=C1)Br | [2][3] |
Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the structural elucidation of 3-bromo-2H-pyran-2-one.[1] The characteristic signals in both ¹H and ¹³C NMR spectra confirm the molecular structure.[1]
Table 2.1: ¹H NMR Spectral Data for 3-bromo-2H-pyran-2-one
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| 6.15 | dd | 6.9, 5.0 | H-5 | [5] |
| 7.51 | dd | 5.0, 1.9 | H-4 | [5] |
| 7.69 | dd | 6.9, 1.9 | H-6 | [5] |
| Solvent: CDCl₃, Frequency: 400 MHz |
Table 2.2: ¹³C NMR Spectral Data for 3-bromo-2H-pyran-2-one
| Chemical Shift (δ) ppm | Assignment | Reference |
| 106.5 | C-5 | [5] |
| 112.6 | C-3 | [5] |
| 144.0 | C-4 | [5] |
| 150.1 | C-6 | [5] |
| 158.0 | C-2 (C=O) | [5] |
| Solvent: CDCl₃, Frequency: 50 MHz |
Synthesis and Experimental Protocols
The synthesis of 3-bromo-2H-pyran-2-one is a multi-step process that typically starts from 5,6-dihydro-2H-pyran-2-one.[1][5] The general synthetic route involves bromination followed by dehydrohalogenation.[1]
Caption: Synthetic workflow for 3-bromo-2H-pyran-2-one.
Detailed Experimental Protocol
An established and improved preparation of 3-bromo-2H-pyran-2-one has been published in Organic Syntheses.[5] The procedure is outlined in three main steps:
A. Preparation of 3-Bromo-5,6-dihydro-2H-pyran-2-one
-
A solution of 5,6-dihydro-2H-pyran-2-one (0.103 mol) in methylene chloride (350 mL) is prepared in a three-necked, round-bottomed flask.[5]
-
A solution of bromine (0.105 mol) in methylene chloride (130 mL) is added portion-wise over 4 hours. The reaction is exothermic and may require external cooling.[5]
-
After the addition is complete, the pale orange solution is stirred for 2 hours until the color fades.[5]
-
The reaction mixture is then cooled in an ice bath, and triethylamine (0.107 mol) is added via syringe over 2 minutes.[5]
-
The resulting colorless solution is stirred for 40 minutes, then washed twice with water (150 mL).[5]
-
The organic phase is dried over anhydrous sodium sulfate, filtered through a pad of silica gel, and the solvent is removed under reduced pressure to yield the crude product.[5]
B. Preparation of 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one
-
The crude 3-bromo-5,6-dihydro-2H-pyran-2-one is dissolved in carbon tetrachloride.[5]
-
N-Bromosuccinimide (NBS) and a radical initiator such as AIBN are added.[1]
-
The mixture is refluxed until the reaction is complete, as monitored by TLC or NMR.[1][5]
-
After cooling, the succinimide is filtered off, and the solvent is evaporated to give the crude dibrominated product.[5] This material can be further purified by chromatography.[5]
C. Preparation of 3-Bromo-2H-pyran-2-one
-
The crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one is dissolved in methylene chloride (360 mL).[5]
-
Triethylamine (0.1 mol) is added via syringe over a 5-minute period at room temperature, during which the mixture turns dark brown.[5]
-
The reaction is stirred for a specified period and then worked up by washing with water and brine.[5]
-
The organic layer is dried, and the solvent is removed. The final product, 3-bromo-2H-pyran-2-one, can be purified by chromatography or sublimation.[5] It is important to note that this final elimination step can also produce 5-bromo-2H-pyran-2-one as a significant byproduct through a postulated prototropic migration in the basic medium.[1][5]
Chemical Reactivity and Synthetic Applications
3-bromo-2H-pyran-2-one is a versatile reagent in organic synthesis, primarily due to the influence of the bromine substituent on the pyranone ring's electronic properties.[1]
Diels-Alder Reactions
A key area of interest is its behavior in Diels-Alder reactions, where it acts as a reactive and unsymmetrical diene.[1] It exhibits superior regioselectivity and stereoselectivity compared to the parent 2-pyrone.[5] It is described as an "ambiphilic" diene, capable of undergoing cycloaddition with both electron-rich and electron-poor dienophiles, which opens up a wide range of synthetic possibilities for creating complex cyclic compounds.[1][5]
Nucleophilic Substitution and Cross-Coupling Reactions
The bromine atom at the C3 position makes the compound susceptible to nucleophilic substitution reactions.[1] This allows for the introduction of various functional groups. Furthermore, it serves as an important intermediate in cross-coupling reactions, such as the Stille coupling, to form aryl-substituted pyranones.[1] These reactions are foundational for synthesizing a diverse array of substituted pyranone derivatives.
Caption: Key synthetic transformations of 3-bromo-2H-pyran-2-one.
Biological Significance
The 2H-pyran-2-one scaffold is prevalent in a wide array of natural products and biologically active molecules.[1] These compounds are known to exhibit activities such as antibiotic, antifungal, cytotoxic, neurotoxic, and phytotoxic effects.[1] While specific biological activities of 3-bromo-2H-pyran-2-one are not extensively documented, its utility as a synthetic intermediate allows for the creation of novel pyranone derivatives that can be explored for potential therapeutic applications.[1][6] For instance, derivatives of related brominated pyranones have been investigated for their potential as antiproliferative agents.[7] The synthesis of various substituted 2-pyrones is a subject of ongoing research for applications in medicinal chemistry and materials science.[1][8]
Conclusion
3-bromo-2H-pyran-2-one is a highly reactive and versatile synthetic intermediate. Its well-defined chemical properties, coupled with its "ambiphilic" nature in Diels-Alder reactions and susceptibility to cross-coupling and substitution reactions, make it an invaluable tool for synthetic chemists. The detailed synthetic protocols available allow for its reliable preparation, paving the way for the development of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding for researchers looking to leverage the unique chemical landscape of this important heterocyclic compound.
References
- 1. 3-bromo-2H-pyran-2-one | 19978-32-6 | Benchchem [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. 3-bromo-2H-pyran-2-one|lookchem [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Buy 3-Bromo-4,6-dimethyl-2H-pyran-2-one (EVT-13936050) | 669-95-4 [evitachem.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
